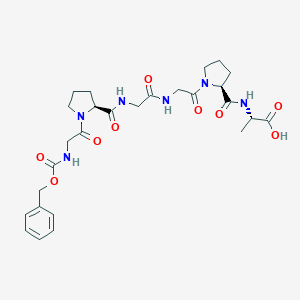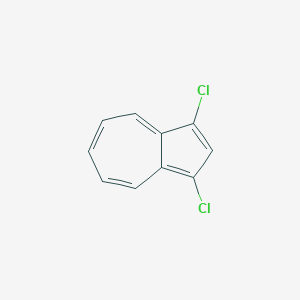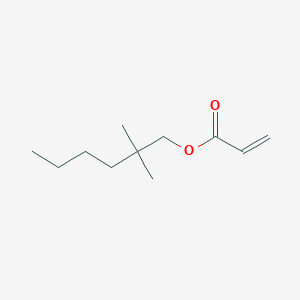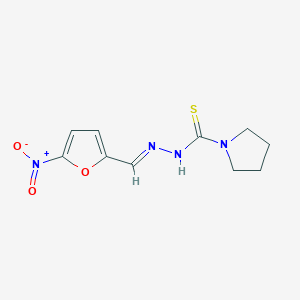
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied in the field of medicinal chemistry due to its potential application in various therapeutic areas. The compound is also known as nitrofurazone hydrazone and has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by interfering with the synthesis of DNA, RNA, and proteins. The compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been reported to possess various biochemical and physiological effects. The compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound has also been reported to reduce the levels of blood glucose and improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various advantages and limitations for lab experiments. The compound is easy to synthesize and has been extensively studied for its potential application in various therapeutic areas. However, the compound has poor solubility in water, which limits its application in aqueous systems. The compound is also sensitive to light and heat, which can lead to degradation.
Future Directions
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has various future directions for research. The compound can be further studied for its potential application in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. The compound can also be modified to improve its solubility and stability. The compound can also be studied for its potential application in the development of new antimicrobial and anticancer agents.
Conclusion:
In conclusion, 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is a compound that has been extensively studied for its potential application in various therapeutic areas. The compound has been synthesized using different methods and has various biochemical and physiological effects. The compound has advantages and limitations for lab experiments and has various future directions for research. Further studies are required to fully understand the mechanism of action and potential application of 1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide.
Synthesis Methods
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide can be synthesized using different methods. The most common method involves the reaction of 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of pyrrolidine-2-carboxylic acid. The reaction leads to the formation of the desired compound as a yellow solid.
Scientific Research Applications
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its potential application in various therapeutic areas. The compound has been reported to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
properties
CAS RN |
14052-77-8 |
|---|---|
Product Name |
1-Pyrrolidinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Molecular Formula |
C10H12N4O3S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C10H12N4O3S/c15-14(16)9-4-3-8(17-9)7-11-12-10(18)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,18)/b11-7+ |
InChI Key |
ZUVCLMKNLFBPAE-YRNVUSSQSA-N |
Isomeric SMILES |
C1CCN(C1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Other CAS RN |
14052-77-8 |
synonyms |
1-(5-Nitrofurfurylidene)-2-(1-pyrrolidinylcarbonothioyl)hydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
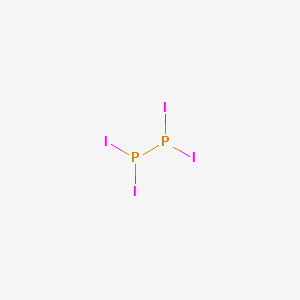
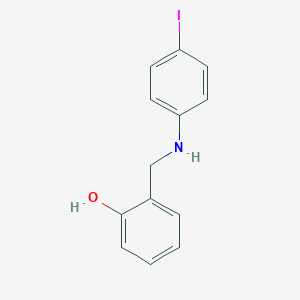
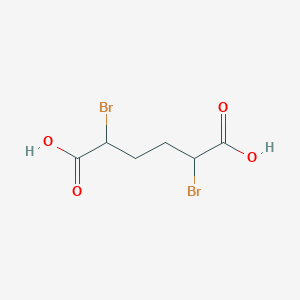
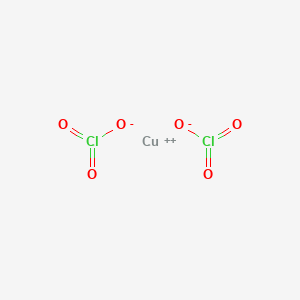
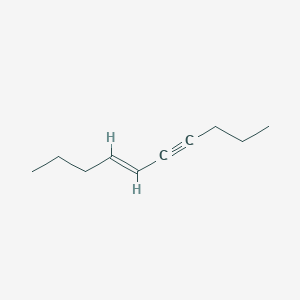
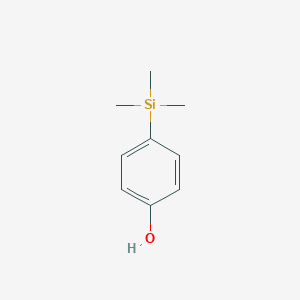
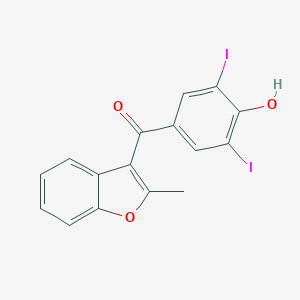
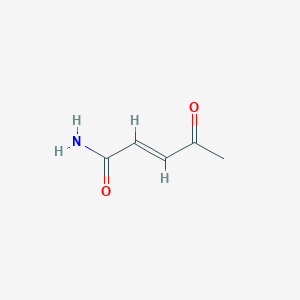
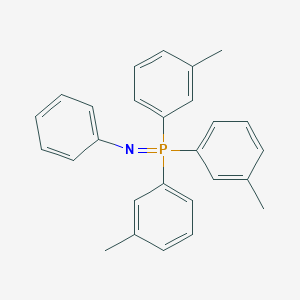
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
